5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3/c27-24(26-12-8-20(9-13-26)16-19-4-2-1-3-5-19)22-6-7-23(25-17-22)29-18-21-10-14-28-15-11-21/h1-7,17,20-21H,8-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMCMTMTGXRALE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN=C(C=C3)OCC4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzylpiperidine moiety, a pyridine ring, and an oxan-4-yl substituent. The structural formula can be represented as follows:
This compound is hypothesized to interact with various biological targets, influencing neurotransmitter systems and potentially exhibiting neuroprotective effects.
The biological activity of 5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine can be attributed to several mechanisms:
- Monoamine Oxidase Inhibition : Similar compounds have shown inhibition of monoamine oxidases (MAO-A and MAO-B), which are crucial for the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .
- Receptor Modulation : The compound may act as a modulator of various neurotransmitter receptors, including dopamine and serotonin receptors. This modulation could contribute to its effects on mood regulation and anxiety reduction.
- Neuroprotective Effects : Some studies suggest that derivatives of benzylpiperidine exhibit neuroprotective properties by preventing neuronal apoptosis and promoting cell survival in models of neurodegeneration .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine and its analogs.
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| MAO-A Inhibition | 3.69 | |
| MAO-B Inhibition | 0.20 | |
| Antiproliferative Activity | 19.9 - 75.3 | |
| Neuroprotective Assays | Not specified |
Case Studies
Several case studies have investigated the pharmacological effects of compounds similar to 5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine:
- Antidepressant Activity : A study demonstrated that derivatives with similar structures showed significant antidepressant-like effects in rodent models, correlating with increased serotonin levels due to MAO inhibition .
- Cancer Cell Proliferation : Research indicated that benzylpiperidine derivatives displayed notable antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology . The IC50 values ranged from 19.9 µM to 75.3 µM, indicating effective inhibition of cancer cell growth.
- Neuroprotection in Models of Alzheimer’s Disease : In vitro studies have reported that certain piperidine derivatives protect neuronal cells from amyloid-beta-induced toxicity, highlighting their potential role in treating neurodegenerative diseases .
Scientific Research Applications
Potential Applications
- Medicinal Chemistry Research 5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine is considered a valuable research compound. Its complex structure suggests it can interact with biological targets, affecting neurotransmitter systems and potentially providing neuroprotective effects.
- Monoamine Oxidase Inhibition This compound, similar to others, may inhibit monoamine oxidases (MAO-A and MAO-B), which are vital for metabolizing neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibiting these enzymes can elevate neurotransmitter levels in the synaptic cleft, improving mood and cognitive functions.
- Receptor Modulation The compound may modulate neurotransmitter receptors, such as dopamine and serotonin receptors, influencing mood regulation and anxiety reduction.
- Neuroprotective Effects Derivatives of benzylpiperidine may offer neuroprotective benefits by preventing neuronal apoptosis and promoting cell survival in neurodegeneration models.
The following table summarizes key biological activities of the compound and its analogs:
| Activity | IC50 Value (µM) |
|---|---|
| MAO-A Inhibition | 3.69 |
| MAO-B Inhibition | 0.20 |
| Antiproliferative Activity | 19.9 - 75.3 |
Case Studies
The pharmacological effects of compounds similar to 5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine have been explored in several case studies:
- Antidepressant Activity: Derivatives with similar structures have shown antidepressant-like effects in rodent models, which correlated with increased serotonin levels due to MAO inhibition.
- Cancer Cell Proliferation: Benzylpiperidine derivatives displayed antiproliferative activity against various cancer cell lines, suggesting applications in oncology. IC50 values ranged from 19.9 µM to 75.3 µM, showing effective inhibition of cancer cell growth.
- Neuroprotection in Models of Alzheimer’s Disease: Piperidine derivatives have protected neuronal cells from amyloid-beta-induced toxicity in in vitro studies, suggesting a potential role in treating neurodegenerative diseases.
Other related compounds
- 4-Benzylpiperidine: Acts as a monoamine releasing agent, selectively releasing dopamine over serotonin, and is most effective as a norepinephrine releaser. It also functions as a weak monoamine oxidase inhibitor (MAOI) .
- RMI-10608: A derivative of 4-benzylpiperidine and analog of haloperidol, potentially useful in treating psychosis and preventing brain damage due to its NMDA antagonist pharmacology .
- 2-(4-benzylpiperidine-1-carbonyl)-4-isopropyl-3-methylisoxazol-5(2H)-one: This compound has a molecular weight of 342.4 g/mol and is identified by the PubChem CID 44336950 .
- (4-phenyl-piperidin-1-yl)-[5-1h-pyrazol-4yl)-thiophen-3-yl]-methanone compounds: These compounds inhibit 11β-hydroxysteroid dehydrogenase type 1 and are used to treat metabolic syndrome disorders like type 2 diabetes, obesity, insulin resistance, hypertension, lipid disorders, cardiovascular diseases, CNS disorders, mild cognitive impairment, early dementia, and Alzheimer's disease .
- 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives: These are Fatty Acid Amide Hydrolase (FAAH) modulators .
Comparison with Similar Compounds
Pyridine-Based Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
Example Compound :
- 6-Chloro-3-((1-methyl)-2-(S)-pyrrolidinyl)methoxy)-5-(2-fluoropyridin-4-yl)pyridine (JHU85270)
- The oxan-4-ylmethoxy group in the target compound replaces the pyrrolidinylmethoxy group in JHU85270.
Piperidine-Containing GPCR Ligands
Example Compound :
- AM251 (N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide) Structural Features: Piperidine-linked pyrazole carboxamide with halogenated aryl groups. Activity: Cannabinoid receptor 1 (CB1) antagonist . Comparison:
- While AM251 utilizes a piperidine group as part of its carboxamide linker, the target compound incorporates a benzylpiperidine carbonyl directly onto the pyridine ring. This structural distinction likely redirects activity away from CB1 receptors toward other targets, such as nAChRs or serotonin receptors.
- The oxan-4-ylmethoxy group in the target compound may confer improved metabolic stability compared to AM251’s iodophenyl group, which is prone to dehalogenation.
Methoxy-Substituted Pyridine Derivatives
Example Compound :
- PSN632408 (4-([3-{4-Pyridinyl}-1,2,4-oxadiazol-5-yl]methoxy)-1-piperidinecarboxylic acid tert-butyl ester) Structural Features: Pyridinyl-oxadiazole methoxy group and piperidinecarboxylic acid ester. Comparison:
- The target compound’s oxan-4-ylmethoxy group replaces PSN632408’s oxadiazole-methoxy moiety.
- The benzylpiperidine carbonyl group in the target compound may enhance CNS penetration compared to PSN632408’s tert-butyl ester, which is typically used to improve oral bioavailability.
Data Table: Key Structural and Functional Comparisons
Q & A
Basic: How can the structural identity of 5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine be confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions (e.g., benzylpiperidine and oxan-4-ylmethoxy groups). Compare chemical shifts with structurally similar compounds, such as 4-methyl-2-[(oxan-4-yl)methoxy]pyridine .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and bond angles, as demonstrated for pyridine derivatives in single-crystal studies .
- Infrared (IR) Spectroscopy: Identify carbonyl (C=O) and ether (C-O-C) functional groups, referencing spectral databases from PubChem .
Basic: What synthetic strategies are effective for introducing the oxan-4-ylmethoxy group in pyridine derivatives?
Methodological Answer:
- Etherification via Nucleophilic Substitution: React pyridine-2-ol derivatives with oxan-4-ylmethyl bromide under basic conditions (e.g., NaOH in dichloromethane), as seen in piperidine-substituted pyridine syntheses .
- Protection-Deprotection: Use temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent side reactions during coupling steps .
- Optimized Solvent Systems: Polar aprotic solvents like DMF or THF enhance reaction efficiency for oxygen-containing substituents .
Advanced: How do reaction conditions influence the yield and purity of 5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine?
Methodological Answer:
- Temperature Control: Maintain temperatures between 0–25°C during acyl chloride formation to minimize decomposition .
- Catalyst Selection: Employ palladium catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are used, as shown in pyrimidine syntheses .
- Purification Techniques: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .
Advanced: How can researchers resolve discrepancies in biological activity data for this compound?
Methodological Answer:
- Analytical Chromatography: Use HPLC with UV detection (λ = 254 nm) to confirm purity >95%, ruling out impurities as a cause of variability .
- Dose-Response Studies: Perform IC assays across multiple concentrations to account for non-linear pharmacokinetic effects .
- Structural Validation: Compare activity with analogs (e.g., 4-(4-cyanopyridin-2-yloxy)methylpiperidine) to identify critical pharmacophores .
Advanced: What in vitro assays are suitable for elucidating the mechanism of action of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for ATPase activity) .
- Receptor Binding Studies: Radiolabeled ligand competition assays (e.g., H-labeled antagonists) to measure affinity for GPCRs or ion channels .
- Cellular Uptake Analysis: Use LC-MS/MS to quantify intracellular concentrations and correlate with cytotoxicity .
Advanced: How can computational methods predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding poses with target proteins (e.g., cytochrome P450 or β-lactamases) .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein stability over 100 ns trajectories to assess binding energy (MM-PBSA/GBSA methods) .
- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
Basic: What safety protocols are essential when handling 5-(4-benzylpiperidine-1-carbonyl)-2-[(oxan-4-yl)methoxy]pyridine?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .
- Emergency Procedures: Maintain eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) in the lab .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
